![molecular formula C36H18O8 B15162351 5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 179807-41-1](/img/structure/B15162351.png)
5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core linked to benzofuran-1,3-dione groups, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Attachment of Benzofuran-1,3-dione Groups: The benzofuran-1,3-dione groups are then attached to the binaphthalene core through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism by which 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing their behavior and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use as a ligand in asymmetric catalysis.
1,1’-Bi(2-naphthol): Utilized in chiral resolution and as a precursor for other chiral ligands.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral ligand with applications in asymmetric synthesis.
Uniqueness
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) stands out due to its specific combination of a binaphthalene core and benzofuran-1,3-dione groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
179807-41-1 |
|---|---|
Formule moléculaire |
C36H18O8 |
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
5-[1-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-1-yl]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C36H18O8/c37-33-25-13-11-21(17-27(25)35(39)43-33)41-29-15-9-19-5-1-3-7-23(19)31(29)32-24-8-4-2-6-20(24)10-16-30(32)42-22-12-14-26-28(18-22)36(40)44-34(26)38/h1-18H |
Clé InChI |
WRLFSLCHNUDMCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC5=CC6=C(C=C5)C(=O)OC6=O)OC7=CC8=C(C=C7)C(=O)OC8=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
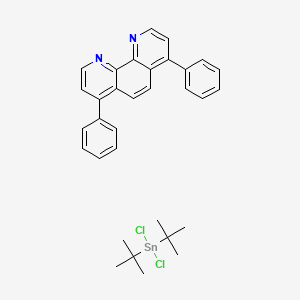
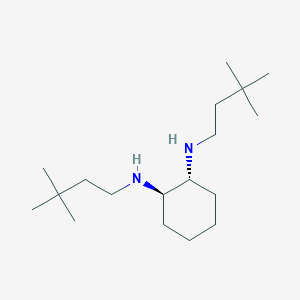
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
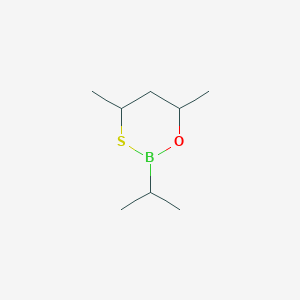
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
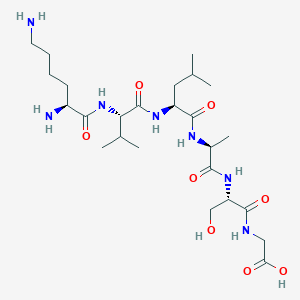
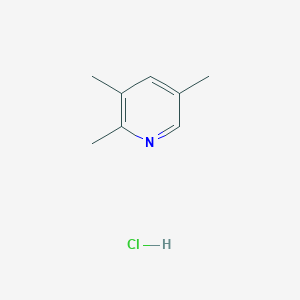
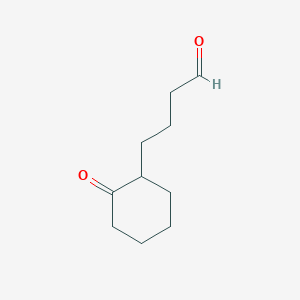
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
